4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
“4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide” is a complex organic compound that belongs to the class of thiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, chlorine, and sulfur atoms in the structure suggests that this compound may exhibit unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiadiazine ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiourea and chlorinated aromatic compounds.
Introduction of the bromothiophene moiety: This step may involve bromination of thiophene followed by coupling reactions.
Attachment of the oxoethyl group: This can be done through acylation reactions using suitable reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as a building block for synthesizing new molecules with potential biological activities.
Biology
Biological assays: Studied for its effects on various biological systems, including enzyme inhibition and receptor binding.
Medicine
Drug development: Potential lead compound for developing new pharmaceuticals targeting specific diseases.
Industry
Material science: Investigated for its properties in creating new materials with specific functionalities.
Mechanism of Action
The mechanism of action of “4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide” would depend on its specific biological target. Generally, such compounds may interact with:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiadiazines: Compounds with similar thiadiazine rings but different substituents.
Bromothiophenes: Compounds containing brominated thiophene rings.
Chlorophenyl derivatives: Compounds with chlorinated phenyl groups.
Uniqueness
The unique combination of bromothiophene, chlorophenyl, and thiadiazine moieties in “4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide” may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(3-chlorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClN2O4S2/c20-18-9-8-16(28-18)15(24)11-22-14-6-1-2-7-17(14)29(26,27)23(19(22)25)13-5-3-4-12(21)10-13/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNQAGYUFUWBOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)C3=CC(=CC=C3)Cl)CC(=O)C4=CC=C(S4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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